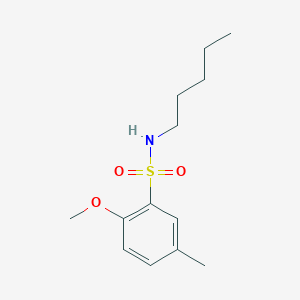![molecular formula C17H22ClN3O3 B4740450 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B4740450.png)
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
説明
2-(Acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as ACME, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. ACME belongs to the class of acrylamide derivatives and has been found to exhibit potent activity against a variety of biological targets.
作用機序
The mechanism of action of 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. It has also been found to inhibit the activity of phosphodiesterases, which regulate the levels of cyclic nucleotides in cells. In addition, 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to inhibit the activity of histone deacetylases, which regulate gene expression and chromatin structure.
Biochemical and physiological effects
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. In addition, 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has several advantages as a pharmacological tool in scientific research. It exhibits potent activity against a variety of biological targets, making it a versatile compound for studying various signaling pathways and disease states. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide also has some limitations. It can be cytotoxic at high concentrations, making it difficult to use in cell-based assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is the development of more potent and selective analogs of 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide for use as pharmacological tools. Another area of interest is the investigation of the mechanism of action of 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, which could lead to the identification of new targets for drug development. Finally, the therapeutic potential of 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases should be further explored in preclinical and clinical studies.
科学的研究の応用
2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit potent activity against a variety of biological targets, including protein kinases, phosphodiesterases, and histone deacetylases. 2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
(Z)-2-acetamido-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c1-13(22)20-16(12-14-2-4-15(18)5-3-14)17(23)19-6-7-21-8-10-24-11-9-21/h2-5,12H,6-11H2,1H3,(H,19,23)(H,20,22)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWZINYJKQWEB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4740381.png)
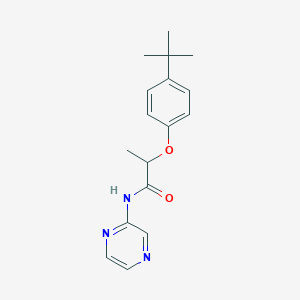
![5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-thiophenecarboxamide](/img/structure/B4740396.png)
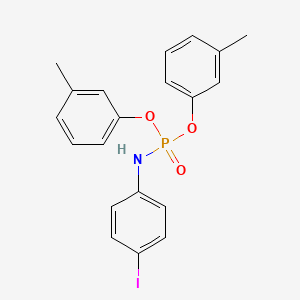
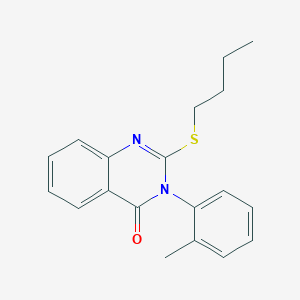
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4740428.png)

![1-(4-methoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4740445.png)
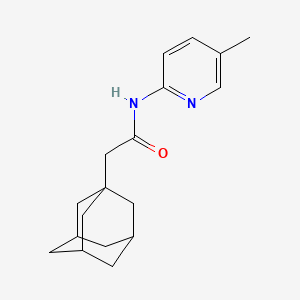
![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4740448.png)

![ethyl 4-ethyl-5-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4740463.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4740470.png)
